1-(2-Chlorophenyl)-2-thiourea

Description

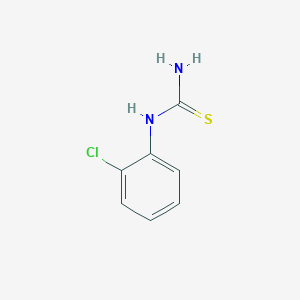

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUKKTCDYSIWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Record name | THIOUREA, (2-CHLOROPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063799 | |

| Record name | (2-Chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiourea, (2-chlorophenyl)- appears as needles or plates. Used as an herbicide. Not registered as a pesticide in the U.S. (EPA, 1998), Solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT] | |

| Record name | THIOUREA, (2-CHLOROPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Chlorophenyl)thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER; SLIGHTLY SOL IN AMMONIA, Sol in alcohol, benzene | |

| Record name | N-(2-CHLOROPHENYL)THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00035 [mmHg] | |

| Record name | N-(2-Chlorophenyl)thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES OR PLATES | |

CAS No. |

5344-82-1 | |

| Record name | THIOUREA, (2-CHLOROPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Chlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chlorophenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CHLOROPHENYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEP40W9Y41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-CHLOROPHENYL)THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

294.8 to 295.7 °F (EPA, 1998), 146 °C | |

| Record name | THIOUREA, (2-CHLOROPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-CHLOROPHENYL)THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Chlorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chlorophenyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiourea derivatives. This document details the experimental protocol for its synthesis, methods for its purification, and a summary of its key characterization data.

Core Concepts

1-(2-Chlorophenyl)-2-thiourea belongs to the class of N-monosubstituted thioureas. The presence of the thiourea moiety (-NH-C(S)-NH-) imparts a range of chemical properties and biological activities to the molecule. The 2-chlorophenyl substituent can further influence its steric and electronic properties, potentially modulating its interaction with biological targets.

Synthesis of 1-(2-Chlorophenyl)-2-thiourea

The synthesis of 1-(2-Chlorophenyl)-2-thiourea can be effectively achieved through the reaction of 2-chloroaniline with ammonium thiocyanate in an acidic medium, followed by thermal rearrangement.

Experimental Protocol

Materials:

-

2-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium thiocyanate (NH₄SCN)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Formation of 2-Chlorophenylammonium Chloride: In a round-bottom flask, dissolve 2-chloroaniline in distilled water. To this solution, add concentrated hydrochloric acid dropwise while stirring in an ice bath to form the 2-chlorophenylammonium chloride salt.

-

Reaction with Ammonium Thiocyanate: To the solution of 2-chlorophenylammonium chloride, add an equimolar amount of ammonium thiocyanate.

-

Reflux: The reaction mixture is then refluxed for approximately 1.5 to 2 hours.[1] The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring. The precipitated crude 1-(2-Chlorophenyl)-2-thiourea is collected by vacuum filtration and washed with cold water.[1]

-

Purification by Recrystallization: The crude product is purified by recrystallization. Ethanol is a commonly used solvent for the recrystallization of aryl-substituted thioureas.[2] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot filtered. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold ethanol, and dried.[2]

Characterization

The structure and purity of the synthesized 1-(2-Chlorophenyl)-2-thiourea are confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₇ClN₂S |

| Molecular Weight | 186.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 146-149 °C |

Spectroscopic Data

Infrared (IR) Spectroscopy: The FTIR spectrum of 1-(2-Chlorophenyl)-2-thiourea is expected to show characteristic absorption bands for the N-H, C=S, and C-N functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching vibrations |

| ~1600-1500 | N-H bending vibrations |

| ~1400-1300 | C-N stretching vibrations |

| ~800-700 | C=S stretching vibration |

| ~750 | C-Cl stretching vibration |

Note: The exact peak positions may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure. Due to the electron-withdrawing effect of the chlorine atom, the protons on the phenyl ring are expected to be deshielded.[3]

¹H NMR (Expected Chemical Shifts):

-

Aromatic Protons (C₆H₄): Multiplets in the range of δ 7.0-8.0 ppm.

-

N-H Protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR (Expected Chemical Shifts):

-

C=S Carbon: δ 180-185 ppm.

-

Aromatic Carbons: δ 120-140 ppm.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound.

Synthesis and Purification Workflow

Synthesis and Purification Workflow of 1-(2-Chlorophenyl)-2-thiourea.

Potential Biological Activity: Induction of Apoptosis

Thiourea derivatives, including those with chlorophenyl substituents, have been investigated for their cytotoxic effects on cancer cells. One of the proposed mechanisms of action is the induction of apoptosis, or programmed cell death.

While the specific signaling pathway for 1-(2-Chlorophenyl)-2-thiourea is a subject of ongoing research, a generalized pathway for apoptosis induction by cytotoxic agents often involves the intrinsic (mitochondrial) pathway.

Generalized Intrinsic Apoptosis Pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 1-(2-Chlorophenyl)-2-thiourea. The detailed experimental protocol and characterization data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. Further investigation into the specific biological mechanisms of this compound could unveil its therapeutic potential.

References

Spectroscopic Analysis of 1-(2-Chlorophenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-Chlorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information presented herein is curated to assist in the characterization and quality control of this compound.

Chemical Structure and Properties

1-(2-Chlorophenyl)-2-thiourea is an organic compound with the chemical formula C₇H₇ClN₂S.[1][2][3][4][5] It belongs to the class of thiourea derivatives, which are known for a wide range of biological activities and as versatile intermediates in organic synthesis.[6]

Molecular Structure:

Caption: Molecular structure of 1-(2-Chlorophenyl)-2-thiourea.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for 1-(2-Chlorophenyl)-2-thiourea. Due to the limited availability of published experimental spectra for this specific compound, the NMR and IR data are predicted based on the analysis of closely related analogs, including 1-phenyl-2-thiourea and other substituted phenylthioureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the thiourea moiety.

Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Chlorophenyl)-2-thiourea

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.35 | Singlet | 1H | NH (Thiourea) |

| ~ 7.2-7.5 | Multiplet | 4H | Aromatic CH |

| ~ 3.55 | Singlet | 2H | NH₂ (Thiourea) |

Note: The chemical shifts of the NH and NH₂ protons can be broad and their positions may vary depending on the solvent and concentration. A research article confirms the presence of a singlet at 9.35 ppm for the -NH proton and a singlet at 3.55 ppm for the -NH₂ protons in o-chlorophenyl thiourea.[7]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(2-Chlorophenyl)-2-thiourea

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180-185 | C=S (Thiourea) |

| ~ 120-140 | Aromatic C |

| ~ 125-135 | Aromatic C-Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 1-(2-Chlorophenyl)-2-thiourea

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Medium-Strong, Broad | N-H Stretching (Thiourea NH and NH₂) |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 1600-1450 | Medium-Strong | C=C Stretching (Aromatic Ring) |

| ~ 1500 | Strong | C-N Stretching (Thiourea) |

| ~ 1350 | Medium | C=S Stretching (Thiourea) |

| ~ 750 | Strong | C-Cl Stretching |

The characteristic C=S stretching vibration in thiourea and its derivatives is a key diagnostic peak.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 1-(2-Chlorophenyl)-2-thiourea is available in the NIST WebBook.[1][3]

Table 4: Mass Spectrometry Data for 1-(2-Chlorophenyl)-2-thiourea

| m/z | Relative Intensity | Assignment |

| 186 | High | Molecular Ion [M]⁺ |

| 151 | Medium | [M - Cl]⁺ |

| 127 | High | [C₆H₄Cl]⁺ |

| 92 | Medium | [C₆H₄N]⁺ |

The fragmentation pattern is consistent with the cleavage of the thiourea side chain and the loss of the chlorine atom from the phenyl ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-(2-Chlorophenyl)-2-thiourea.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(2-Chlorophenyl)-2-thiourea.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 1-(2-Chlorophenyl)-2-thiourea with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Mass Spectrometry

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns.[9]

-

Electron energy: 70 eV.

-

Mass Analyzer:

-

A quadrupole or time-of-flight (TOF) analyzer can be used.

Data Acquisition:

-

Mass range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different analytical techniques.

Caption: A general workflow for the spectroscopic characterization of a chemical compound.

Caption: The complementary nature of different spectroscopic techniques in structure determination.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ijcrt.org [ijcrt.org]

- 3. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. (2-Chlorophenyl)thiourea - Wikipedia [en.wikipedia.org]

- 6. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thiourea [webbook.nist.gov]

Crystal Structure of 1-(2-Chlorophenyl)-2-thiourea Remains Elusive Despite Extensive Search

A comprehensive investigation into the crystal structure of 1-(2-chlorophenyl)-2-thiourea has revealed a significant gap in the scientific literature, with no publicly available, detailed crystallographic data for this specific compound. This absence of foundational structural information precludes the creation of an in-depth technical guide as requested, which would necessitate quantitative data for molecular geometry and crystal packing.

Despite extensive searches across a wide range of scientific databases and literature repositories, a definitive single-crystal X-ray diffraction study detailing the atomic coordinates, bond lengths, bond angles, and crystal system of 1-(2-chlorophenyl)-2-thiourea could not be located. While information on the synthesis and general properties of this and related thiourea derivatives is available, the precise three-dimensional arrangement of atoms in the crystalline state remains undetermined from existing publications.

Information on Related Compounds and General Synthesis

Thiourea derivatives are a well-studied class of compounds with diverse applications. The synthesis of 1-(2-chlorophenyl)-2-thiourea is typically achieved through the reaction of 2-chlorophenyl isothiocyanate with a suitable amine or by the reaction of 2-chloroaniline with a thiocyanate salt. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can confirm the chemical identity and connectivity of the synthesized compound, but they do not provide the detailed spatial information that a crystal structure determination offers.

The Importance of Crystal Structure Determination

The determination of a molecule's crystal structure is paramount for a thorough understanding of its properties and potential applications, particularly in the fields of materials science and drug development. This experimental technique provides precise measurements of the molecular geometry, including bond lengths and angles, as well as insights into the intermolecular interactions that govern the packing of molecules in the solid state. This information is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional shape of a molecule influences its biological activity.

-

Polymorphism Screening: Identifying different crystalline forms of a compound, which can have significant impacts on its solubility, stability, and bioavailability.

-

Computational Modeling: Providing an accurate starting point for theoretical calculations to predict various chemical and physical properties.

Future Directions

Given the absence of published crystallographic data, the determination of the crystal structure of 1-(2-chlorophenyl)-2-thiourea would require a new experimental investigation. The typical workflow for such a study is outlined below.

Experimental Workflow for Crystal Structure Determination

Figure 1. A generalized workflow for the experimental determination of a small molecule crystal structure.

literature review on the synthesis of substituted thioureas

An In-depth Technical Guide to the Synthesis of Substituted Thioureas for Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted thioureas is a cornerstone of medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted thioureas, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways.

Core Synthetic Methodologies

The preparation of substituted thioureas can be broadly categorized into several key synthetic routes. The most prevalent and versatile methods involve the reaction of isothiocyanates with amines and the condensation of amines with carbon disulfide. Other notable methods include synthesis from cyanamides and the use of Lawesson's reagent for the thionation of ureas.

Synthesis from Isothiocyanates and Amines

The reaction between an isothiocyanate and a primary or secondary amine is the most widely employed method for synthesizing N,N'-disubstituted thioureas.[2] This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. The reaction is typically high-yielding, proceeds under mild conditions, and has a broad substrate scope.[2]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solution, add the corresponding isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography to yield the desired N,N'-disubstituted thiourea.

Synthesis from Amines and Carbon Disulfide

An alternative and environmentally friendly approach for the synthesis of both symmetrical and unsymmetrical thioureas involves the reaction of amines with carbon disulfide.[3] This method often proceeds through a dithiocarbamate intermediate. Aqueous reaction media can be employed, making this a green synthetic route.[3]

-

Reaction Mixture Preparation: In a 5 mL glass tube, prepare a mixture of the primary amine (0.2 mmol), carbon disulfide (0.24 mmol), and a secondary amine (0.24 mmol) in dimethyl sulfoxide (DMSO) (2 mL).

-

Reaction Conditions: Stir the reaction mixture at 70 °C for 1-12 hours.

-

Work-up: After the reaction is complete, add water and ethyl acetate to the mixture.

-

Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Quantitative Data on Thiourea Synthesis

The efficiency of thiourea synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize quantitative data from the literature for different synthetic approaches.

Table 1: Synthesis of Substituted Thioureas from Isothiocyanates and Amines

| Entry | Isothiocyanate | Amine | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenyl isothiocyanate | Benzylamine | DCM | 2 | 95 | [4] |

| 2 | Benzyl isothiocyanate | Aniline | THF | 3 | 92 | [4] |

| 3 | Ethyl isothiocyanate | Piperidine | Ethanol | 1 | 98 | [5] |

| 4 | 4-Chlorophenyl isothiocyanate | Cyclohexylamine | Acetonitrile | 4 | 90 | [6] |

| 5 | 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine | DCM | 24 | 82 | [6] |

Table 2: Synthesis of Substituted Thioureas from Amines and Carbon Disulfide

| Entry | Amine 1 | Amine 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Naphthylamine | Diethylamine | Toluene | 70 | 12 | 58 | [7] |

| 2 | 2-Naphthylamine | Diethylamine | DMSO | 70 | 1 | 95 | [7] |

| 3 | Aniline | Morpholine | DMSO | 70 | 2 | 91 | [7] |

| 4 | Benzylamine | Pyrrolidine | Water | 80-90 | 6 | 85 | [8] |

| 5 | n-Butylamine | Di-n-butylamine | Water | 80-90 | 5 | 88 | [8] |

Role of Substituted Thioureas in Drug Development and Signaling Pathways

Substituted thioureas are of significant interest in drug development due to their ability to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition

Many thiourea derivatives have been identified as potent enzyme inhibitors. For instance, they have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the progression of Alzheimer's disease.[9] Certain thiourea derivatives also act as inhibitors of sirtuins (SIRTs), a class of histone deacetylases involved in cellular processes related to cancer.[10]

Modulation of Cancer Signaling Pathways

In the context of oncology, substituted thioureas have been found to impact critical signaling pathways such as the RAS-RAF-MAPK and PI3K/mTORC1 pathways.[11][12] By interacting with key proteins in these cascades, they can inhibit cancer cell proliferation and induce apoptosis.[13] For example, diarylthiourea derivatives have been shown to arrest the cell cycle in the S phase and activate caspase-3, leading to apoptosis in breast cancer cells.[13]

References

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of Chlorophenyl Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives substituted with a chlorophenyl moiety represent a promising class of compounds with a broad spectrum of biological activities. Their versatile scaffold allows for structural modifications that can fine-tune their pharmacological properties, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant biological activities of chlorophenyl thiourea derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and development in this area.

Anticancer Activity

Chlorophenyl thiourea derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and interference with critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various chlorophenyl thiourea derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | |

| N1,N3-disubstituted-thiosemicarbazone bearing a benzodioxole moiety | HCT116, HepG2, MCF-7 | 1.11, 1.74, 7.0 (respectively) | [1] |

| Optically active thiourea derivatives (IVe, IVf, IVh) | Ehrlich Ascites Carcinoma (EAC) | 10 - 24 | [2] |

| Optically active thiourea derivatives (IVe, IVf, IVh) | MCF-7 (Breast Cancer) | 15 - 30 | [2] |

| Optically active thiourea derivatives (IVe, IVf, IVh) | HeLa (Cervical Cancer) | 33 - 48 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Chlorophenyl thiourea derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the chlorophenyl thiourea derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[2]

-

Formazan Formation: Incubate the plates for 1.5 hours at 37°C to allow the viable cells to reduce the MTT into insoluble formazan crystals.[2]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Inhibition of Cyclooxygenase-2 (COX-2)

Several thiourea derivatives have been shown to exert their anticancer effects through the inhibition of the COX-2 enzyme.[4] COX-2 is an inducible enzyme that plays a crucial role in inflammation and is often overexpressed in various cancers, contributing to tumor growth, angiogenesis, and metastasis.[5][6]

Caption: Inhibition of the COX-2 signaling pathway by chlorophenyl thiourea derivatives.

Antimicrobial Activity

Chlorophenyl thiourea derivatives have emerged as potent antimicrobial agents against a range of pathogenic bacteria and fungi. Their efficacy is attributed to their ability to disrupt essential microbial processes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various chlorophenyl thiourea derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference |

| 4-chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus, Staphylococcus epidermidis | 0.5 - 2 | [7] |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Staphylococcus aureus | 32 | [8] |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa, Candida spp. | 32 - 1024 | [8] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | 125 | [4] |

| 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas | Various microbial strains | 500 - 1000 | [9] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[7][10][11]

Materials:

-

Sterile Petri dishes

-

Muller-Hinton Agar (MHA)

-

Bacterial or fungal cultures

-

Sterile cotton swabs

-

Sterile cork borer or well cutter

-

Chlorophenyl thiourea derivatives (dissolved in a suitable solvent)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plates.[11]

-

Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[10]

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the chlorophenyl thiourea derivative solution, positive control, and negative control into separate wells.[10]

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the substances into the agar.[10]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of chlorophenyl thiourea derivatives.

Antioxidant Activity

Several chlorophenyl thiourea derivatives have been reported to possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Quantitative Antioxidant Activity Data

The antioxidant capacity of chlorophenyl thiourea derivatives is often evaluated using radical scavenging assays, with the results expressed as IC50 values.

| Compound/Derivative | Assay | IC50 | Reference |

| 1,3-bis(3,4-dichlorophenyl)thiourea | DPPH Assay | 45 µg/mL | [12] |

| 1,3-bis(3,4-dichlorophenyl)thiourea | ABTS Assay | 52 µg/mL | [12] |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Assay | 0.710 ± 0.001 mM | [13] |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS Assay | 0.044 ± 0.001 mM | [13] |

| 4-[3-(4-Chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c) | ABTS Assay | 1.08 ± 0.44 µM | [14] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing the free radical scavenging activity of compounds.[12][15][16]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Chlorophenyl thiourea derivatives (dissolved in a suitable solvent)

-

Positive control (e.g., ascorbic acid, BHT)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the chlorophenyl thiourea derivatives and the positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the different concentrations of the test compounds or standard to their respective wells.[15]

-

DPPH Addition: Add 100 µL of the DPPH working solution to each well and mix thoroughly.[15]

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[12]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the plot of percent inhibition versus concentration.[15]

Experimental Protocol: ABTS Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method to determine antioxidant activity.[17][18][19]

Materials:

-

ABTS stock solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Chlorophenyl thiourea derivatives

-

Positive control (e.g., Trolox, ascorbic acid)

-

Spectrophotometer

Procedure:

-

ABTS•+ Radical Generation: Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17]

-

Working Solution Preparation: On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Reaction: Add a small volume (e.g., 10-20 µL) of the test compound or standard to a 96-well plate, followed by a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution.[17]

-

Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[17]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[18]

-

Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value as described for the DPPH assay.[17]

Enzyme Inhibition

The biological activities of chlorophenyl thiourea derivatives are often linked to their ability to inhibit specific enzymes involved in various pathological processes.

Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | Inhibition Data | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | IC50 = 50 µg/mL | [20] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | IC50 = 60 µg/mL | [20] |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives | Butyrylcholinesterase (BChE) | Good inhibitory activity | [18] |

| 4-chloro-3-nitrophenylthiourea derivatives | Bacterial Topoisomerase II | Effective inhibitors | [7] |

Experimental Protocol: Bacterial Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation activity of bacterial topoisomerase II.[21][22][23]

Materials:

-

Purified bacterial topoisomerase II (e.g., DNA gyrase or topoisomerase IV)

-

Kinetoplast DNA (kDNA)

-

Reaction buffer

-

ATP

-

Chlorophenyl thiourea derivatives

-

Loading dye

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, kDNA, and ATP.

-

Inhibitor Addition: Add the chlorophenyl thiourea derivative at various concentrations to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Add the purified topoisomerase II enzyme to initiate the reaction.[21]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[21]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel to separate the catenated and decatenated DNA.[22]

-

Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the presence of catenated DNA (which migrates slower) compared to the control where the DNA is decatenated (migrates faster).

Conclusion

Chlorophenyl thiourea derivatives represent a versatile and promising class of bioactive compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, antioxidant, and enzyme-inhibitory activities warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the continued exploration and optimization of these promising molecules.

References

- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hereditybio.in [hereditybio.in]

- 8. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. botanyjournals.com [botanyjournals.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. benchchem.com [benchchem.com]

- 16. marinebiology.pt [marinebiology.pt]

- 17. benchchem.com [benchchem.com]

- 18. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. broadpharm.com [broadpharm.com]

- 21. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Deep Dive into 1-(2-Chlorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorophenyl)-2-thiourea, a member of the versatile thiourea class of compounds, has garnered scientific interest for its potential biological activities. While comprehensive research dedicated solely to this specific molecule remains somewhat nascent, this technical guide consolidates the existing, albeit often indirect, evidence to illuminate its potential mechanisms of action. Drawing upon studies of structurally related chlorophenyl- and dichlorophenyl-thiourea derivatives, this document explores its probable roles in anticancer, antimicrobial, and enzyme inhibitory activities. This guide presents available quantitative data, detailed experimental protocols for relevant assays, and visualizes potential signaling pathways and experimental workflows to provide a foundational understanding for future research and drug development endeavors.

Introduction

Thiourea and its derivatives represent a significant class of compounds in medicinal chemistry, known to exhibit a wide array of pharmacological properties including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2][3][4] The presence of a halogen atom, such as chlorine, on the phenyl ring is often associated with enhanced biological activity.[5] This guide focuses on 1-(2-Chlorophenyl)-2-thiourea, aiming to provide a detailed overview of its investigated and putative mechanisms of action based on the current scientific landscape.

Potential Anticancer Activity

While direct studies on the anticancer potency of 1-(2-Chlorophenyl)-2-thiourea are limited, research on structurally analogous dichlorophenyl-thiourea derivatives provides significant insights into its potential efficacy and mechanisms.

Cytotoxicity

Studies on 1,3-disubstituted thiourea derivatives with dichloro substitutions have demonstrated potent cytotoxic effects against a panel of human cancer cell lines.[6] It is plausible that 1-(2-Chlorophenyl)-2-thiourea exerts similar cytotoxic activity.

Table 1: Cytotoxicity of Structurally Related Dichlorophenyl-Thiourea Derivatives [6]

| Compound | Cell Line | IC50 (µM) |

| 1-(3,4-Dichlorophenyl)-3-(...)-thiourea | SW480 (Colon) | 7.3 - 9.0 |

| " | SW620 (Colon) | 1.5 - 8.9 |

| " | PC3 (Prostate) | 6.9 - 13.7 |

| " | K-562 (Leukemia) | ≤ 10 |

| " | HaCaT (Normal Keratinocytes) | > 10 (indicating selectivity) |

Induction of Apoptosis

A key mechanism underlying the anticancer activity of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Dichlorophenyl-thiourea derivatives have been shown to be potent inducers of late-stage apoptosis in cancer cells.[6]

Table 2: Apoptosis Induction by a Structurally Related Dichlorophenyl-Thiourea Derivative [6]

| Cell Line | Percentage of Cells in Late Apoptosis (%) |

| SW480 (Colon) | 95 ± 1.5 |

| SW620 (Colon) | 99 ± 0.5 |

| K-562 (Leukemia) | 73 ± 2.0 |

This pro-apoptotic effect is likely mediated through the activation of caspase cascades, a family of proteases central to the execution of apoptosis.

Cell Cycle Arrest

Investigations into dichlorophenyl urea compounds, which are structurally similar to the target molecule, have revealed the ability to induce cell cycle arrest at the G0/G1 phase in human leukemia (HL-60) cells.[3] This arrest is accompanied by the modulation of key cell cycle regulatory proteins.

Potential Mechanism of Cell Cycle Arrest:

-

Downregulation of:

-

Cyclin D1

-

Cyclin E2

-

Cyclin-dependent kinase 2 (CDK2)

-

Cyclin-dependent kinase 4 (CDK4)

-

-

Upregulation of:

-

CDK inhibitor p21(WAF1/Cip1)

-

CDK inhibitor p27(Kip1)

-

Figure 1: Potential mechanism of G0/G1 cell cycle arrest.

Putative Signaling Pathway Involvement

The broader class of thiourea derivatives has been implicated in the modulation of several critical cancer-related signaling pathways, including:

-

Wnt/β-catenin Pathway: Some thiourea derivatives have been shown to inhibit this pathway, which is often dysregulated in cancer.

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a common mechanism for anticancer drugs. While direct evidence is lacking for 1-(2-Chlorophenyl)-2-thiourea, this remains a plausible avenue of action.

Potential Enzyme Inhibition

Enzyme inhibition is another prominent biological activity of thiourea derivatives.

Polyphenol Oxidase (PPO) Inhibition

A study on the closely related 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) demonstrated extraordinary inhibitory activity against polyphenol oxidase (PPO), a key enzyme in fruit and vegetable browning.[1]

Table 3: PPO Inhibitory Activity of a Structurally Related Compound [1]

| Compound | Enzyme | IC50 |

| 1-(2,5-Dichlorophenyl)-2-thiourea | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol/L |

The proposed mechanism involves the binding of the thiourea derivative to the active site of PPO, leading to conformational changes in the enzyme and subsequent loss of activity.

Other Potential Enzyme Targets

Thiourea derivatives have been reported to inhibit a range of other enzymes, including:

-

Urease: Chlorinated thiourea derivatives have shown potent urease inhibitory activity.[6]

-

Cholinesterases: While some thiourea compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a screening study indicated that 1-(2-chlorophenyl)-3-phenylthiourea exhibited weak activity (IC50 > 100 µg/mL).[3]

Potential Antimicrobial and Antifungal Activity

The thiourea scaffold is a common feature in many antimicrobial and antifungal agents. The presence of a chlorophenyl group may enhance this activity. The proposed mechanism for antibacterial action involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of 1-(2-Chlorophenyl)-2-thiourea's mechanism of action.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 1-(2-Chlorophenyl)-2-thiourea in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with a compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with 1-(2-Chlorophenyl)-2-thiourea at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 3: Logical relationship in apoptosis detection.

Conclusion and Future Directions

The available evidence, primarily from structurally related compounds, suggests that 1-(2-Chlorophenyl)-2-thiourea holds promise as a bioactive molecule with potential applications in oncology and as an antimicrobial agent. Its likely mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes.

Future research should focus on a number of key areas to fully elucidate the therapeutic potential of this compound:

-

Direct Biological Evaluation: Comprehensive screening of 1-(2-Chlorophenyl)-2-thiourea against a wide panel of cancer cell lines and microbial strains to determine its specific IC50 values.

-

Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific protein targets of the compound.

-

Signaling Pathway Analysis: Investigating the direct effects of 1-(2-Chlorophenyl)-2-thiourea on key signaling pathways implicated in cancer, such as the Wnt/β-catenin, EGFR, and VEGFR pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in preclinical animal models of cancer and infectious diseases.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of 1-(2-Chlorophenyl)-2-thiourea and pave the way for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A flow-cytometry-based method to simplify the analysis and quantification of protein association to chromatin in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1-(2-Chlorophenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 1-(2-Chlorophenyl)-2-thiourea. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the thiourea moiety. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful computational microscope to understand and predict the behavior of this molecule at the atomic level. This guide details the standard computational methodologies, expected outcomes, and the synergy between theoretical calculations and experimental results.

Introduction to 1-(2-Chlorophenyl)-2-thiourea

1-(2-Chlorophenyl)-2-thiourea belongs to the class of N-arylthiourea derivatives, which are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of a chlorophenyl group can significantly influence its electronic distribution, reactivity, and biological interactions. Understanding its three-dimensional structure, vibrational modes, and electronic characteristics is crucial for designing novel therapeutic agents and functional materials.

Computational Methodology

The predominant method for quantum chemical calculations of organic molecules like 1-(2-Chlorophenyl)-2-thiourea is Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule, which corresponds to the minimum energy on the potential energy surface.

Experimental Protocol (Computational):

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Becke, 3-Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and reliable choice.

-

Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

-

Procedure: An initial guess for the molecular structure is created. The geometry is then optimized iteratively until the forces on each atom are close to zero, and the energy change between successive steps is negligible. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

Vibrational Analysis

Theoretical vibrational analysis is essential for interpreting experimental FT-IR and FT-Raman spectra. It allows for the assignment of specific vibrational modes to the observed spectral bands.

Experimental Protocol (Computational):

-

Method: Following geometry optimization, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

Electronic Properties Analysis

The electronic properties of a molecule, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding its reactivity and electronic transitions.

Experimental Protocol (Computational):

-

Method: The energies and spatial distributions of the HOMO and LUMO are calculated at the optimized geometry using the same DFT method and basis set.

-

Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[1] The analysis of which atoms contribute most to these frontier orbitals provides insight into the sites of electrophilic and nucleophilic attack.

Experimental Protocols

Quantum chemical calculations are most powerful when used in conjunction with experimental data.

Synthesis

The synthesis of 1-(2-Chlorophenyl)-2-thiourea can be achieved through the reaction of 2-chloroaniline with an appropriate isothiocyanate source.

Experimental Protocol (Synthesis):

-

Dissolve 2-chloroaniline in a suitable solvent (e.g., acetone).

-

Add a source of thiocyanate, such as ammonium thiocyanate, often in the presence of an acid catalyst.

-

The reaction mixture is typically refluxed for several hours.

-

The product is then isolated by filtration, washed, and purified by recrystallization.[2]

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the functional groups and characterize the vibrational modes of the molecule.

Experimental Protocol (Spectroscopy):

-

FT-IR: The sample is mixed with KBr and pressed into a pellet. The spectrum is recorded in the 4000-400 cm⁻¹ range.

-

FT-Raman: A crystalline sample is irradiated with a laser, and the scattered light is analyzed. The spectrum is also typically recorded in the 4000-100 cm⁻¹ range.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule.

Experimental Protocol (UV-Vis):

-

The compound is dissolved in a suitable solvent (e.g., ethanol or methanol).

-

The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

-

The observed absorption bands correspond to electronic transitions, which can be correlated with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

Data Presentation

The following tables summarize the types of quantitative data obtained from quantum chemical calculations for 1-(2-Chlorophenyl)-2-thiourea. The values presented are representative and based on typical results for similar molecules.

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.68 | - | - |

| C-N (Thiourea) | 1.38 | - | - |

| C-Cl | 1.75 | - | - |

| N-C-N | - | 118.0 | - |

| C-N-C (Aryl) | - | 125.0 | - |

| C-C-N-C | - | - | 45.0 |

Table 2: Vibrational Wavenumbers (cm⁻¹) and Assignments (Representative)

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (Vibrational Mode) |

| ~3300 | ~3300 | ~3350 | N-H stretching |

| ~3050 | ~3050 | ~3060 | Aromatic C-H stretching |

| ~1600 | ~1600 | ~1590 | C=C aromatic stretching |

| ~1540 | ~1540 | ~1550 | N-H bending |

| ~1240 | ~1240 | ~1250 | C=S stretching |

| ~750 | ~750 | ~760 | C-Cl stretching |

Table 3: Electronic Properties (Representative)

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Visualization of Workflows and Relationships

Workflow for Quantum Chemical Calculations

Caption: Workflow for quantum chemical calculations.

Relationship Between Experimental and Theoretical Analysis

Caption: Experimental and theoretical synergy.

Conclusion

Quantum chemical calculations, particularly using DFT, serve as an indispensable tool in the study of 1-(2-Chlorophenyl)-2-thiourea. They provide detailed insights into the molecule's geometric, vibrational, and electronic properties, which are often challenging to obtain through experimental means alone. The synergy between computational and experimental approaches allows for a robust characterization of the molecule, facilitating the understanding of its chemical behavior and guiding the design of new derivatives with enhanced properties for applications in drug development and materials science. This guide provides the foundational knowledge for researchers to embark on or interpret such computational studies.

References

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-thiourea: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorophenyl)-2-thiourea, a halogenated aromatic thiourea derivative, has been a subject of scientific interest due to its applications in agriculture and potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis are outlined, and quantitative data from various studies are presented in a structured format. Furthermore, this guide explores the compound's mechanism of action, particularly its role as a tyrosinase inhibitor and its potential influence on cellular signaling pathways. Visual diagrams generated using the DOT language are provided to illustrate key processes, offering a valuable resource for researchers in the fields of chemistry, biology, and drug development.

Introduction

1-(2-Chlorophenyl)-2-thiourea, with the chemical formula C₇H₇ClN₂S and CAS number 5344-82-1, is a white crystalline solid.[1][2] It belongs to the class of thiourea compounds, which are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The introduction of a 2-chlorophenyl substituent on one of the nitrogen atoms imparts specific chemical and biological properties to the molecule. Historically, this compound has been investigated for its herbicidal properties, although it is not currently registered as a pesticide in the United States.[1][2] Beyond its agricultural applications, the broader class of phenylthiourea derivatives has been extensively studied for a range of biological activities, including enzyme inhibition and modulation of cellular signaling.

Discovery and History

The synthesis of phenylthiourea derivatives dates back to the late 19th and early 20th centuries with the pioneering work of early organic chemists. While the exact date and discoverer of 1-(2-Chlorophenyl)-2-thiourea are not prominently documented in readily available literature, the general synthetic routes to N-aryl thioureas have been well-established for over a century. The primary method for its preparation involves the reaction of 2-chloroaniline with a thiocyanate salt in the presence of an acid. This straightforward synthesis has made it an accessible compound for chemical and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Chlorophenyl)-2-thiourea is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂S | [1] |

| Molecular Weight | 186.66 g/mol | [1] |

| CAS Number | 5344-82-1 | [1] |

| Appearance | White crystals or powder; needles or plates | [3] |

| Melting Point | 146 °C | [2] |

| Solubility | Soluble in alcohol and benzene | [3] |

Synthesis and Experimental Protocols

The synthesis of 1-(2-Chlorophenyl)-2-thiourea is typically achieved through the reaction of 2-chloroaniline with ammonium thiocyanate in an acidic medium. A detailed experimental protocol, adapted from the synthesis of the isomeric 1-(3-chlorophenyl)thiourea, is provided below.[4]

Synthesis of 1-(2-Chlorophenyl)-2-thiourea

Materials:

-

2-Chloroaniline

-

Potassium thiocyanate (or Ammonium thiocyanate)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Toluene

-

Acetone

Procedure:

-